molecular formula C9H9F3N2 B6228735 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline CAS No. 41959-39-1

6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline

Cat. No. B6228735
CAS RN: 41959-39-1
M. Wt: 202.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .


Synthesis Analysis

The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . An early synthetic method was developed by Frédéric Swarts in 1892, based on antimony fluoride . In this reaction benzotrichloride was reacted with SbF3 to form PhCF2Cl and PhCF3 .


Molecular Structure Analysis

Trifluoromethylated compounds are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . Reactions of alkenes with nitrile oxides are commonly used as methods for the preparation of isoxazolines .


Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated compounds can vary widely depending on the specific compound. For example, trifluoromethyl iodide has a melting point of -110°C (-166°F) and a boiling point of -22.5°C (-8.5°F). Its physical state is that of a gas, and it has a vapor pressure of 78.4 psia at 25°C (77°F). The density of trifluoromethyl iodide is 2.5485 g/cm3 at -78.5°C (-109.3°F). It has a vapor density of 6.9 compared to air .

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline is not fully understood. However, it is believed that it acts as a Lewis acid, which means it can accept electrons from other molecules and form a covalent bond. This allows it to act as a catalyst for various reactions.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can interact with various enzymes and cellular proteins, which can lead to changes in the activity of these proteins. In addition, this compound has been found to have antioxidant properties, which can have beneficial effects on the body.

Advantages and Limitations for Lab Experiments

6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline has several advantages for lab experiments. It is highly soluble in both organic and aqueous media, making it easy to use in a wide range of experiments. In addition, it is non-toxic and has low volatility, making it safe to work with. However, there are some limitations to using this compound in lab experiments. It has a low yield in some reactions, and it can be difficult to purify, which can lead to contamination of the final product.

Future Directions

There are several potential future directions for research on 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline. One potential direction is to explore its potential as a drug or pharmaceutical agent. Another potential direction is to investigate its potential as a catalyst for other reactions, such as the synthesis of polymers or other organic compounds. Additionally, further research could be done to understand the mechanism of action of this compound and its potential biochemical and physiological effects. Finally, research could be done to improve the synthesis of this compound and its purification, in order to increase the yield and reduce contamination.

Synthesis Methods

The synthesis of 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline is a relatively simple process. It can be synthesized from 1,2,3,4-tetrahydroquinoxaline or its derivatives by reacting it with trifluoromethanesulfonic anhydride in an aqueous medium. This reaction produces a trifluoromethylated derivative of 1,2,3,4-tetrahydroquinoxaline, which is this compound. The reaction is typically carried out at room temperature and can be completed in a few hours. The reaction is also very efficient, with yields of up to 95%.

Scientific Research Applications

6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline has a wide range of applications in scientific research. It has been used as a catalyst for the synthesis of various organic compounds, such as amino acids, peptides, and polymers. It has also been used as a ligand in coordination complexes for the study of the structure and properties of metal complexes. In addition, this compound has been used in the synthesis of various drugs and pharmaceuticals.

Safety and Hazards

The safety and hazards associated with trifluoromethylated compounds can vary widely depending on the specific compound. For example, Methyl 6-(trifluoromethyl)nicotinate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline involves the condensation of 2-aminoacetophenone with 2,2,2-trifluoroethylamine followed by cyclization with paraformaldehyde.", "Starting Materials": [ "2-aminoacetophenone", "2,2,2-trifluoroethylamine", "paraformaldehyde" ], "Reaction": [ "Step 1: 2-aminoacetophenone is reacted with 2,2,2-trifluoroethylamine in the presence of a base such as potassium carbonate to form the corresponding imine.", "Step 2: Paraformaldehyde is added to the reaction mixture and the resulting mixture is heated to promote cyclization and formation of the desired product, 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline.", "Step 3: The product is isolated and purified using standard techniques such as column chromatography or recrystallization." ] }

CAS RN

41959-39-1

Molecular Formula

C9H9F3N2

Molecular Weight

202.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.